Cas no 2171168-41-3 ((2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid)

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid structure
2171168-41-3 structure
商品名:(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid
CAS番号:2171168-41-3
MF:C25H29N3O6
メガワット:467.514266729355
CID:5934512
PubChem ID:165552984

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid
    • EN300-1479567
    • (2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
    • 2171168-41-3
    • インチ: 1S/C25H29N3O6/c1-2-3-12-21(24(31)32)28-23(30)14-26-22(29)13-27-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,29)(H,27,33)(H,28,30)(H,31,32)/t21-/m0/s1
    • InChIKey: KDMFFCOFBGQSQS-NRFANRHFSA-N
    • ほほえんだ: O(C(NCC(NCC(N[C@H](C(=O)O)CCCC)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 467.20563565g/mol
  • どういたいしつりょう: 467.20563565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 707
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479567-10000mg
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1479567-100mg
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1479567-250mg
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1479567-5.0g
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
5g
$9769.0 2023-06-06
Enamine
EN300-1479567-50mg
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1479567-1.0g
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
1g
$3368.0 2023-06-06
Enamine
EN300-1479567-10.0g
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
10g
$14487.0 2023-06-06
Enamine
EN300-1479567-500mg
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1479567-0.05g
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1479567-0.5g
(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
2171168-41-3
0.5g
$3233.0 2023-06-06

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 関連文献

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acidに関する追加情報

Introduction to (2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic Acid

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid, with the CAS registry number 2171168-41-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanoic acid backbone, and multiple amide functionalities. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, peptide synthesis, and as a building block for more complex biomolecules.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the amide bonds within the molecule. This stability is essential for maintaining the integrity of the compound during various chemical reactions. Recent studies have highlighted the importance of such protecting groups in improving the efficiency of peptide coupling reactions, particularly in solid-phase synthesis. The Fmoc group's ability to be selectively removed under specific conditions has made it indispensable in modern peptide chemistry.

The hexanoic acid backbone of this compound provides a flexible structure that can accommodate various substituents. This flexibility is advantageous in designing molecules with specific biological activities. For instance, researchers have explored the use of similar compounds as inhibitors of proteolytic enzymes, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. The substitution pattern on the hexanoic acid backbone can significantly influence the compound's bioavailability and pharmacokinetic properties.

One of the most intriguing aspects of this compound is its stereochemistry, particularly at the (2S) configuration. Stereoisomerism often plays a critical role in determining a molecule's biological activity. Recent advancements in asymmetric synthesis have enabled the precise control of stereochemistry during the synthesis of such compounds. This has led to a better understanding of how stereochemical factors influence molecular interactions at the cellular level.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic acyl substitutions and amide bond formations. The use of Fmoc protection during these steps ensures that intermediate products remain stable and reactive under controlled conditions. Researchers have also explored alternative synthetic routes to optimize yield and purity, particularly for large-scale production.

The application potential of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an ideal candidate for exploring novel therapeutic strategies. For example, recent studies have investigated its role as a modulator of cellular signaling pathways involved in inflammation and immune response. These findings suggest that derivatives of this compound could serve as leads for developing anti-inflammatory or immunomodulatory agents.

Furthermore, computational chemistry techniques have been employed to predict the binding affinity and selectivity of this compound towards various biological targets. Molecular docking studies have provided insights into how its structural features contribute to target engagement. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery processes.

In conclusion, (2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid represents a fascinating example of how complex organic molecules can be designed and synthesized for diverse applications. Its unique combination of functional groups and stereochemistry positions it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover its potential, this compound is poised to make significant contributions to the fields of medicinal chemistry and beyond.

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